molecular formula C27H27N3O5S B11681455 ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11681455
M. Wt: 505.6 g/mol
InChI Key: ZHZVLHPFQJREKK-RCCKNPSSSA-N
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Description

Ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as a nitrobenzylidene, tert-butylphenyl, and carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving a suitable precursor such as a β-ketoester.

    Introduction of Functional Groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to a hydroxyl group.

    Substitution: The nitrobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrobenzylidene group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and reactivity

This compound stands out due to its unique combination of functional groups, which imparts specific reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27N3O5S/c1-6-35-25(32)22-16(2)28-26-29(23(22)18-10-12-19(13-11-18)27(3,4)5)24(31)21(36-26)15-17-8-7-9-20(14-17)30(33)34/h7-15,23H,6H2,1-5H3/b21-15+

InChI Key

ZHZVLHPFQJREKK-RCCKNPSSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)(C)C)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

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